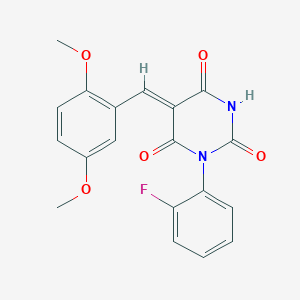

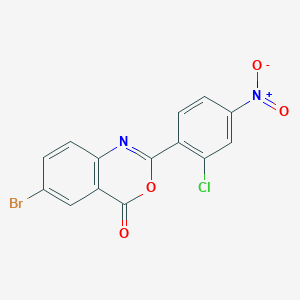

![molecular formula C17H18BrN3O4S B3604614 4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzamide](/img/structure/B3604614.png)

4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzamide

Overview

Description

This compound is a novel compound that contains an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . It belongs to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .

Synthesis Analysis

The compound was synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . The data obtained were in accordance with the assigned structures . Their purities were verified by reversed-phase HPLC .Molecular Structure Analysis

The molecular structure of the compound was confirmed by various spectroscopic techniques, including MS, NMR, UV/VIS, and FTIR . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The compound was tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays .Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H18BrN3O4S and an average mass of 440.311 Da .Scientific Research Applications

Role in Tumorigenesis

Isoforms of the casein kinase 1 (CK1) family, which CBKinase1_012029 is a part of, have been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . These pathways are critically involved in tumor progression, making CK1 isoforms potential targets for cancer therapy .

Antimicrobial Activity

The compound “4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzamide” has been tested for antimicrobial action against bacterial and fungal strains . It shows promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens .

Antioxidant Activity

This compound has also been tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . Its antioxidant properties could be beneficial in various health conditions where oxidative stress plays a role .

Inhibition of Polyglutamine Aggregation

N-(4-Bromophenyl)-3-[[(4-bromophenyl)amino]sulfonyl]benzamide, a related compound, has been identified as the first inhibitor of aggregation of the polyglutamine sequence of the Huntington’s Disease protein (huntingtin) . This suggests potential therapeutic applications in Huntington’s Disease and other polyglutamine diseases .

Role in Hematological Cancers

CK1 isoforms, including CBKinase1_024429, play a role in the tumorigenesis of hematological malignancies . They regulate key signaling pathways and could be potential targets for therapy in conditions like chronic lymphocytic leukemia (CLL), non-Hodgkin lymphomas (NHL), myelodysplastic syndrome (MDS), acute myeloid leukemia (AML), and multiple myeloma (MM) .

Role in Reactive Oxygen Species (ROS) Signaling

Recent studies have revealed that RACK1, which CBKinase1_024429 is associated with, is involved in NADPH-dependent reactive oxygen species (ROS) signaling in plants . This could have implications for plant growth, environmental stress responses, and flowering .

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-[[2-[(4-bromophenyl)sulfonyl-ethylamino]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O4S/c1-2-21(26(24,25)15-9-5-13(18)6-10-15)11-16(22)20-14-7-3-12(4-8-14)17(19)23/h3-10H,2,11H2,1H3,(H2,19,23)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFJDZMCDSPXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(=O)NC1=CC=C(C=C1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[4-(acetyloxy)benzoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3604536.png)

![N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B3604547.png)

![methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B3604561.png)

![N-({[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3604573.png)

![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B3604593.png)

![methyl 3-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B3604602.png)

![{3-[(4-iodobenzoyl)amino]phenoxy}acetic acid](/img/structure/B3604611.png)

![6-{[(2-methyl-8-quinolinyl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B3604633.png)